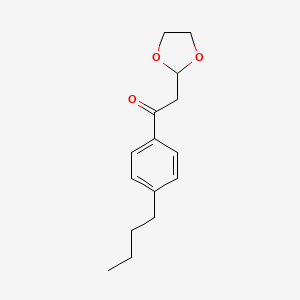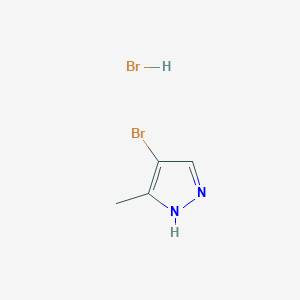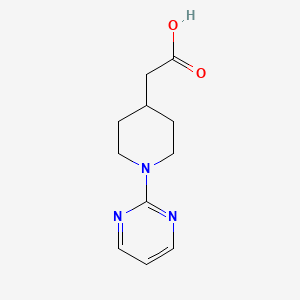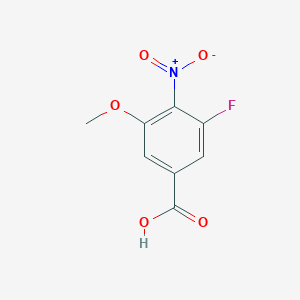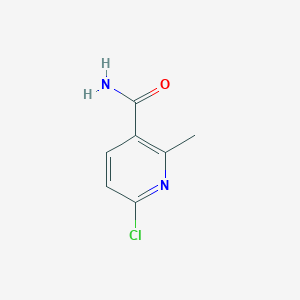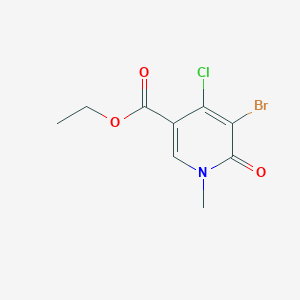
Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, commonly known as BCMPC, is a compound that has been studied for its unique properties and potential applications in scientific research. BCMPC is a member of the pyridine family and is composed of a five-membered ring with two nitrogen atoms and one oxygen atom. It is a highly polar compound with a high affinity for water, making it a useful tool for many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Insecticide Intermediates : This compound is an important intermediate in the synthesis of new insecticides like chlorantraniliprole. It is synthesized through processes such as esterification and bromination, offering a promising route for industrialization due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
Development of Pharmaceutical Intermediates : The compound plays a key role as an intermediate in the synthesis of P2Y12 antagonists, which are important in clinical developments. Improvements in the synthesis process have increased yield and purity significantly (Stephen J. Bell et al., 2012).
Applications in Dye Synthesis : It's used in the synthesis of disperse dyes for fabrics like polyester and nylon. The metal complexation of these dyes with metals like copper, cobalt, and zinc has been explored for their application properties (Isaac Oluwatobi Abolude et al., 2021).
Potential Antihypertensive Activity : Derivatives of this compound, like ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, are synthesized with the expectation of having antihypertensive activity (N. Kumar, Uday C. Mashelker, 2006).
Research in Crystallography : The crystal structures of related compounds have been determined by X-ray diffraction, aiding in the understanding of their molecular conformations and potential applications in various fields (M. Kurbanova et al., 2009).
Exploration in Organic Chemistry : The compound is involved in various reactions, such as with diethyl malonate, methyl cyanoacetate, and malononitrile, contributing to the development of new organic synthesis methods (Tetsuzo Kato et al., 1978).
Use in Cardiotonic Agents : Studies have focused on the structural characterization and quantum-chemical analysis of derivatives of this compound to understand their structure-activity relationship in cardiotonic agents (F. Orsini et al., 1990).
Eigenschaften
IUPAC Name |
ethyl 5-bromo-4-chloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3/c1-3-15-9(14)5-4-12(2)8(13)6(10)7(5)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRYJYVRNPYLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1Cl)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



